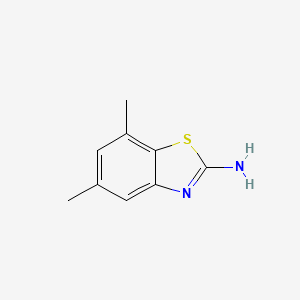

5,7-Dimethyl-1,3-benzothiazol-2-amine

描述

5,7-Dimethyl-1,3-benzothiazol-2-amine is an organic compound with the molecular formula C9H10N2S. It belongs to the benzothiazole family, which is characterized by a benzene ring fused to a thiazole ring.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dimethyl-1,3-benzothiazol-2-amine typically involves the reaction of 2-mercaptoaniline with acid chlorides. The process can be summarized as follows:

Starting Materials: 2-mercaptoaniline and an appropriate acid chloride.

Reaction Conditions: The reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction.

Reaction Mechanism: The nucleophilic attack of the amino group on the carbonyl carbon of the acid chloride leads to the formation of the benzothiazole ring.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

Bulk Reactors: Large-scale reactors are used to mix the starting materials under controlled conditions.

化学反应分析

Types of Reactions

5,7-Dimethyl-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

Substitution: Electrophilic substitution reactions can introduce different substituents onto the benzothiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like halogens or nitro compounds are employed under acidic or basic conditions.

Major Products Formed

Oxidation Products: Sulfoxides and sulfones.

Reduction Products: Amine derivatives.

Substitution Products: Halogenated or nitro-substituted benzothiazoles.

科学研究应用

Chemistry

In the realm of chemistry, 5,7-Dimethyl-1,3-benzothiazol-2-amine serves as a crucial building block for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions—including oxidation, reduction, and substitution—makes it versatile for creating derivatives with tailored properties.

Types of Reactions:

- Oxidation: Produces sulfoxides or sulfones.

- Reduction: Yields amine derivatives.

- Substitution: Introduces different substituents onto the benzothiazole ring.

Biology

The compound has garnered attention for its potential biological activities. Studies indicate that it exhibits antimicrobial and anticancer properties.

Antimicrobial Activity:

Research has shown that this compound possesses notable antimicrobial effects against various pathogens. The Minimum Inhibitory Concentration (MIC) values are summarized in the table below:

| Target Organism | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Candida albicans | 4 |

Anticancer Activity:

The compound has demonstrated efficacy in inhibiting cancer cell proliferation. The following table outlines its effects on different cancer cell lines:

| Cancer Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| MCF-7 (breast) | 10 | Apoptosis induction |

| A549 (lung) | 15 | Cell cycle arrest at G0/G1 phase |

These findings suggest that the compound may serve as a lead for developing new therapeutic agents against infections and tumors.

Case Studies

Recent studies have highlighted the effectiveness of this compound in various disease models:

- Antitubercular Activity: In vitro studies demonstrated significant activity against Mycobacterium tuberculosis, with MIC values comparable to established antitubercular drugs.

- Antimalarial Effects: The compound has shown promising results against Plasmodium falciparum, indicating its potential as a lead for new antimalarial therapies.

作用机制

The mechanism of action of 5,7-Dimethyl-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and metabolism.

相似化合物的比较

Similar Compounds

Benzothiazole: The parent compound with a similar structure but without the dimethyl groups.

2-Aminobenzothiazole: A derivative with an amino group at the 2-position.

6-Methylbenzothiazole: A compound with a methyl group at the 6-position.

Uniqueness

5,7-Dimethyl-1,3-benzothiazol-2-amine is unique due to the presence of two methyl groups at the 5 and 7 positions, which can influence its chemical reactivity and biological activity. This structural modification can enhance its stability and specificity in various applications .

生物活性

5,7-Dimethyl-1,3-benzothiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis methods, mechanisms of action, and potential therapeutic applications.

Overview of this compound

This compound is a substituted benzothiazole compound characterized by the presence of two methyl groups at the 5 and 7 positions of the benzothiazole ring. This structural modification enhances its stability and specificity in various biological applications.

Synthesis Methods

The synthesis of this compound typically involves the reaction of 2-mercaptoaniline with appropriate acid chlorides under basic conditions. The reaction can be summarized as follows:

Starting Materials:

- 2-Mercaptoaniline

- Acid chlorides (e.g., acetyl chloride)

Reaction Conditions:

- Base (e.g., pyridine) to neutralize hydrochloric acid.

The mechanism involves a nucleophilic attack by the amino group on the carbonyl carbon of the acid chloride, leading to the formation of the benzothiazole ring structure.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . It has been tested against various bacterial strains and fungi. For instance:

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| This compound | 8 | Staphylococcus aureus |

| This compound | 16 | Escherichia coli |

| This compound | 4 | Candida albicans |

These findings suggest that this compound could serve as a lead for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has shown efficacy in inhibiting cancer cell proliferation through mechanisms that involve apoptosis induction and cell cycle arrest. For example:

| Cancer Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| MCF-7 (breast) | 10 | Apoptosis induction |

| A549 (lung) | 15 | Cell cycle arrest at G0/G1 phase |

These results indicate its potential as a therapeutic agent in cancer treatment .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

Molecular Targets:

- Enzymes involved in metabolic pathways.

- Receptors associated with cell signaling.

Pathways Involved:

The compound may modulate pathways related to:

- Cell growth

- Apoptosis

- Metabolism

This modulation can lead to significant therapeutic effects against infections and tumors .

Case Studies

Recent studies have highlighted the effectiveness of this compound in various disease models:

- Antitubercular Activity: In vitro studies demonstrated that the compound exhibits significant activity against Mycobacterium tuberculosis, with MIC values comparable to established antitubercular drugs .

- Antimalarial Effects: The compound has also been evaluated for its antimalarial properties. In vitro assays showed promising results against Plasmodium falciparum, indicating its potential as a lead for new antimalarial therapies .

常见问题

Basic Questions

Q. What are the standard synthetic routes for 5,7-Dimethyl-1,3-benzothiazol-2-amine?

- Methodological Answer : The compound can be synthesized via cyclization of substituted anilines with thiocyanate derivatives in the presence of bromine and glacial acetic acid. A modified procedure involves reacting 4-methyl aniline (or its dimethyl-substituted analog) with potassium thiocyanate (KSCN) and bromine in glacial acetic acid under stirring for 6–8 hours. Neutralization with NaOH and recrystallization from ethanol yields the product . Adjust stoichiometry and reaction time for dimethyl substitution at the 5,7-positions.

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer : Key techniques include:

- FT-IR : Identify NH₂ stretches (~3294 cm⁻¹), C=N/C=S vibrations (~1450–1616 cm⁻¹) .

- ¹H/¹³C NMR : Assign aromatic protons (δ 6.5–8.0 ppm) and methyl groups (δ 2.0–2.5 ppm). Compare with benzothiazole analogs .

- X-ray crystallography : Use SHELXL for structural refinement to resolve ambiguities in substituent positioning .

Q. What safety precautions are essential when handling this compound?

- Methodological Answer : Refer to safety data sheets (SDS) for 2-benzothiazolamine derivatives. Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Waste must be segregated and disposed via certified hazardous waste protocols .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Methodological Answer :

- Catalyst Screening : Test Mn(II) catalysts for accelerated cyclization (inspired by thiadiazole syntheses) .

- Solvent Optimization : Replace glacial acetic acid with ethylene glycol for higher boiling points and reduced side products .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) for intermediates, followed by recrystallization .

Q. How to resolve contradictions in spectroscopic data or biological activity reports?

- Methodological Answer :

- Structural Validation : Employ high-resolution mass spectrometry (HRMS) and single-crystal XRD (using SHELX suite) to confirm molecular structure .

- Experimental Replication : Standardize protocols (e.g., reaction time, temperature) to minimize variability. Cross-validate biological assays (e.g., antimicrobial tests) with positive controls .

Q. What strategies are effective for derivatizing this compound to enhance bioactivity?

- Methodological Answer :

- Schiff Base Formation : React with aldehydes (e.g., quinoline-3-carbaldehyde) in methanol/acetic acid to form hydrazones, followed by cyclization to indeno-pyrazolones .

- Thiadiazole Hybrids : Introduce 1,3,4-thiadiazole moieties via thioether linkages to target antimicrobial or anticancer activity .

Q. How to design a robust structure-activity relationship (SAR) study for this compound?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., halogens at position 6) and compare with dimethyl derivatives .

- In Silico Screening : Use DFT calculations (e.g., Gaussian09) to predict electronic properties and docking studies (AutoDock Vina) for target binding affinity .

- Biological Testing : Screen against HCT-116 colon cancer cells and Gram-negative bacteria, using dose-response curves and IC₅₀ calculations .

属性

IUPAC Name |

5,7-dimethyl-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2S/c1-5-3-6(2)8-7(4-5)11-9(10)12-8/h3-4H,1-2H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKPWHGBCJISNKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)N=C(S2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10365975 | |

| Record name | 5,7-dimethyl-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10365975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

25.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24815563 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

73351-87-8 | |

| Record name | 5,7-dimethyl-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10365975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。